2,6-Dichlorobenzoyl isocyanate

Description

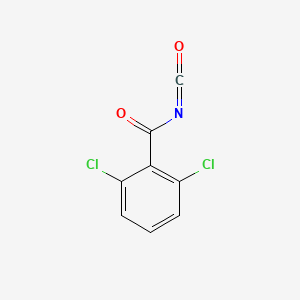

Structure

2D Structure

3D Structure

Properties

CAS No. |

35377-49-2 |

|---|---|

Molecular Formula |

C8H3Cl2NO2 |

Molecular Weight |

216.02 g/mol |

IUPAC Name |

2,6-dichlorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3Cl2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H |

InChI Key |

JHKYTLZWWVOYCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N=C=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2,6 Dichlorobenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The core of 2,6-dichlorobenzoyl isocyanate's reactivity lies in the susceptibility of the central carbon atom of the isocyanate group to nucleophilic attack. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which polarize the double bonds, rendering the carbon atom electron-deficient and thus highly electrophilic. This inherent electronic property makes it a prime target for a variety of nucleophiles.

The reaction between isocyanates and amines is a well-established and efficient method for the synthesis of urea (B33335) derivatives. This reaction is characterized by its typically high yields and rapid reaction rates, often proceeding readily without the need for a catalyst.

The formation of a urea derivative from this compound and an amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This initial attack results in the formation of a transient, zwitterionic intermediate. This intermediate then rapidly undergoes a proton transfer from the nitrogen atom of the amine to the nitrogen atom of the isocyanate, yielding the stable urea derivative.

Step 1: Nucleophilic Attack The amine's nitrogen atom attacks the isocyanate's carbon atom.

Step 2: Proton Transfer A proton is transferred from the amine's nitrogen to the isocyanate's nitrogen, forming the final urea product.

This two-step process is generally very fast, and in many cases, can be considered a concerted process. The stability of the resulting urea is a strong driving force for the reaction.

The reactivity of the isocyanate is significantly influenced by the electronic nature of the substituents on the benzoyl ring. The two chlorine atoms in the 2 and 6 positions of this compound are strongly electron-withdrawing. This inductive effect further increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by an amine. Consequently, this compound is expected to be more reactive towards amines compared to unsubstituted benzoyl isocyanate or benzoyl isocyanates with electron-donating substituents.

The steric hindrance caused by the two ortho-chlorine atoms might play a role in modulating the reaction rate. However, the strong activating effect of these electron-withdrawing groups is generally the dominant factor.

To illustrate the expected trend in reactivity, the following table provides a qualitative comparison of the expected reaction rates of this compound with different classes of amines.

| Amine Type | Example | Expected Relative Reactivity |

| Aliphatic Primary Amines | Butylamine | Very High |

| Aliphatic Secondary Amines | Diethylamine | High |

| Aromatic Primary Amines | Aniline (B41778) | Moderate |

| Electron-Rich Aromatic Amines | p-Anisidine | High |

| Electron-Poor Aromatic Amines | p-Nitroaniline | Low |

This table is illustrative and based on general principles of organic chemistry, as specific kinetic data for this compound is not available.

The reaction of isocyanates with alcohols, known as alcoholysis, leads to the formation of carbamates (urethanes). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry.

Similar to the reaction with amines, the alcoholysis of this compound proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the alcohol's oxygen to the isocyanate's nitrogen to form the stable carbamate (B1207046).

The reaction is generally slower than the reaction with amines due to the lower nucleophilicity of alcohols compared to amines. The rate of the reaction is often enhanced by the use of catalysts, such as tertiary amines or organometallic compounds.

The electron-withdrawing nature of the two chlorine atoms in this compound is expected to increase its reactivity towards alcohols, similar to its effect on the reaction with amines.

Kinetic studies of isocyanate-alcohol reactions have revealed that the mechanism can be more complex than a simple bimolecular collision. Alcohols are known to form hydrogen-bonded self-associates, such as dimers, trimers, and higher oligomers, in solution. These alcohol aggregates can play a significant role in the reaction mechanism.

It has been proposed that the reaction can proceed through a multimolecular mechanism where an alcohol associate, rather than a single alcohol molecule, reacts with the isocyanate. In this scenario, one alcohol molecule within the associate acts as the nucleophile, while another assists in the proton transfer, leading to a lower activation energy for the reaction.

The extent of alcohol self-association and its influence on the reaction kinetics can depend on several factors, including the concentration of the alcohol, the solvent, and the temperature. At higher alcohol concentrations, the formation of larger aggregates is more prevalent, which can lead to an increase in the observed reaction rate.

While no specific studies on the role of alcohol self-association in the alcoholysis of this compound have been found, it is reasonable to assume that this phenomenon would play a role, as has been observed for other isocyanates. The steric hindrance from the ortho-chlorine atoms might influence the approach of the alcohol aggregates to the isocyanate group.

The table below summarizes the general effect of alcohol concentration on the proposed reaction mechanism.

| Alcohol Concentration | Dominant Reacting Species | Proposed Mechanism |

| Low | Monomeric Alcohol | Bimolecular |

| Moderate | Dimeric/Trimeric Alcohol Associates | Multimolecular |

| High | Higher Alcohol Oligomers | Multimolecular |

This table represents a generalized model for isocyanate-alcohol reactions and is intended to be illustrative for the case of this compound.

Reactions with Carboxylic Acids and Derivatives

The reaction between isocyanates and carboxylic acids is a well-established method for forming amide bonds. scielo.brnih.gov This transformation is particularly notable as it proceeds via a decarboxylative condensation. nih.gov The general mechanism involves the initial nucleophilic attack of the carboxylic acid on the electrophilic isocyanate carbon.

This addition forms a mixed carbamic-carboxylic anhydride (B1165640) intermediate. google.com These anhydrides are typically unstable and readily decompose through an intramolecular rearrangement, which eliminates carbon dioxide (CO₂) to yield the corresponding N-substituted amide. google.comnih.gov For this compound, the reaction with a generic carboxylic acid (R-COOH) results in the formation of N-(2,6-Dichlorobenzoyl) amide. The stability of the mixed anhydride intermediate can be influenced by the electronic properties of the substituents on the aryl isocyanate. google.com The reaction is versatile and compatible with a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids. nih.gov

Table 1: Products from the Reaction of this compound with Carboxylic Acids

| Reactant | Intermediate | Final Product | Byproduct |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | Mixed Carbamic-Carboxylic Anhydride | N-(2,6-Dichlorobenzoyl) amide | Carbon Dioxide (CO₂) |

Formation of Adducts with Biomolecules (e.g., Proteins)

Due to their high reactivity, isocyanates can form covalent adducts with various biomolecules, most notably proteins. nih.govepa.gov This process is of significant interest in the context of toxicology and biomarker development. The formation of these adducts occurs through the reaction of the isocyanate group with nucleophilic sites present on the protein. semanticscholar.org

The primary reaction sites on proteins are the nucleophilic functional groups of certain amino acid residues. nih.govepa.gov These adducts, once formed, are stable and can accumulate in a dose-dependent manner, with their elimination rate reflecting the turnover of the adducted protein. epa.gov Hemoglobin and serum albumin are two proteins commonly studied for adduct formation due to their abundance and accessibility in blood samples. epa.gov

Table 2: Potential Nucleophilic Sites in Proteins for Adduct Formation with this compound

| Amino Acid Residue | Nucleophilic Group | Potential Adduct Type |

|---|---|---|

| Lysine | Epsilon-amino group (-NH₂) | Urea |

| N-terminal Amino Acids (e.g., Valine) | Alpha-amino group (-NH₂) | Urea |

| Cysteine | Thiol group (-SH) | Thiocarbamate |

| Serine | Hydroxyl group (-OH) | Carbamate (Urethane) |

| Tyrosine | Hydroxyl group (-OH) | Carbamate (Urethane) |

| Histidine | Imidazole ring nitrogens | Carbamoyl-histidine |

Cycloaddition and Oligomerization Pathways

In the absence of other nucleophiles, isocyanates can react with themselves in self-addition reactions to form cyclic oligomers. nih.gov For this compound, the most significant of these pathways are dimerization and trimerization, which are often facilitated by catalysts.

Dimerization Mechanisms (e.g., Uretdione Formation)

Isocyanates can undergo a [2+2] cycloaddition reaction to form four-membered heterocyclic rings known as uretdiones (or uretidiones), which are 1,3-diazetidine-2,4-diones. semanticscholar.orgnih.gov This dimerization is a reversible process, and the uretdione ring can dissociate back to two isocyanate molecules upon heating. nih.gov

The reaction is typically catalyzed by base catalysts, with tertiary phosphines, such as trialkylphosphines, being particularly effective. nih.govgoogle.com The mechanism involves the nucleophilic attack of the catalyst on the isocyanate carbon, forming a zwitterionic intermediate that then reacts with a second isocyanate molecule to form the uretdione ring and regenerate the catalyst. Aromatic isocyanates are known to be prone to dimerization. nih.gov

Trimerization Processes (e.g., Isocyanurate Formation)

The cyclotrimerization of three isocyanate molecules is a thermodynamically favorable process that results in the formation of a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). nih.govutwente.nl This reaction is a key method for forming cross-linked networks in polyurethane chemistry. utwente.nl

The trimerization process is typically catalyzed by potent nucleophiles. utwente.nl Two primary mechanistic pathways have been identified:

Direct Cyclotrimerization: A one-component route where three isocyanate molecules undergo a stepwise addition reaction, initiated by a catalyst, to form the isocyanurate ring. utwente.nlrsc.org

Two-Component Route (via Allophanate): In the presence of an alcohol, an initial reaction forms a carbamate (urethane). This carbamate can then react with another isocyanate molecule to form an allophanate (B1242929) intermediate. Subsequent addition-elimination steps involving this intermediate lead to the formation of the isocyanurate ring. rsc.orgresearchgate.net

Mechanistic Studies on Isocyanate Reactivity

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of isocyanate reactions, including oligomerization. Quantum-chemical studies, often employing methods like Density Functional Theory (DFT) or high-level ab initio calculations (e.g., G3MP2B3), are used to map out reaction pathways, identify transition state structures, and calculate activation energies. nih.gov

These studies have been applied to model isocyanates like phenyl isocyanate and toluene (B28343) diisocyanate (TDI) to understand dimerization and trimerization. nih.gov For dimerization, calculations show that the formation of the uretdione ring is an exothermic process with a significant activation barrier. nih.govresearchgate.net

For trimerization, computational analyses have compared the one-step direct cyclization mechanism with the two-step pathway. Studies on TDI isomers indicate that the two-step mechanism, proceeding through a linear trimer intermediate, has significantly lower activation barriers for both transition states compared to the high barrier of the concerted one-step mechanism. nih.gov These findings suggest that the stepwise pathway is kinetically more favorable.

Table 3: Computationally Determined Activation Energies for Model Isocyanate Oligomerization (Gas Phase)

| Reaction | Model Compound | Mechanism | Calculated Activation Energy (Δ#E₀) | Reference |

|---|---|---|---|---|

| Dimerization (Uretdione) | 2,4-TDI | [2+2] Cycloaddition | 94.4 kJ/mol | nih.gov |

| Trimerization (Isocyanurate) | 2,4-TDI | One-Step Concerted | 149.0 kJ/mol | nih.gov |

| Two-Step (TS1 / TS2) | 94.7 / 60.5 kJ/mol | nih.gov |

Experimental Kinetic Analysis of Complex Isocyanate Reactions

A comprehensive experimental kinetic analysis of this compound in complex reactions is not extensively documented in publicly available scientific literature. While general reaction mechanisms for isocyanates are well-established, specific rate constants, activation energies, and detailed kinetic data for this compound remain scarce. However, by examining the electronic and steric effects of its substituents, a qualitative and predictive understanding of its reactivity in comparison to other benzoyl isocyanates can be formulated.

In the case of this compound, the two chlorine atoms in the ortho positions exert a significant influence on the reactivity of the isocyanate functional group. Chlorine is an electronegative atom and thus has an electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the isocyanate carbon, making it more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzoyl isocyanate.

A study on the reaction between substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanates demonstrated that strong para-electron-withdrawing groups, such as a nitro group, significantly increased the reaction rate. ikprress.org A large positive ρ value of 1.94 in the Hammett study indicated that the transition state has a significant negative charge, which is stabilized by electron-withdrawing substituents. ikprress.org Although this study does not directly involve this compound, it supports the principle that electron-withdrawing groups enhance the reactivity of the acyl group.

The steric hindrance from the two ortho-chloro substituents could also play a role in the kinetics of its reactions. While these bulky groups might be expected to hinder the approach of a nucleophile to the carbonyl carbon of the benzoyl group, their effect on the linear isocyanate group is likely less direct. However, the preferred conformation of the related molecule, 2,6-dichlorobenzoyl chloride, is calculated to be one where the acyl group is twisted out of the plane of the benzene (B151609) ring. researchgate.net This twisting reduces conjugation, which could further enhance the electrophilicity of the carbonyl carbon and, by extension, influence the electronic environment of the attached isocyanate.

Table 1: Predicted Relative Reactivity of Substituted Benzoyl Isocyanates in Nucleophilic Addition Reactions

| Substituent | Electronic Effect | Predicted Relative Rate |

|---|---|---|

| 4-Methoxy | Electron-donating | Slower |

| 4-Methyl | Electron-donating | Slower |

| H (Unsubstituted) | Neutral | Baseline |

| 4-Chloro | Electron-withdrawing | Faster |

This table is illustrative and based on established principles of physical organic chemistry. Actual experimental data for this compound is not available in the cited sources.

Complex reactions such as cycloadditions are also a key feature of isocyanate chemistry. Acyl isocyanates are known to participate in [4+2] cycloaddition (Diels-Alder) reactions, where they can act as heterodienophiles. The kinetics of these reactions are also influenced by the electronic properties of the substituents. The electron-withdrawing nature of the 2,6-dichlorobenzoyl group would be expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isocyanate, which generally leads to an acceleration of the cycloaddition rate with electron-rich dienes. Studies on other isocyanates have shown that electron-withdrawing groups on the isocyanate moiety accelerate both cycloaddition and cycloreversion reactions. acs.org

Applications in Advanced Organic Synthesis and Polymer Chemistry

Role as a Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is of great importance as these structures are core components of many pharmaceuticals, agrochemicals, and natural products. nih.govopenmedicinalchemistryjournal.comnih.gov 2,6-Dichlorobenzoyl isocyanate is a key precursor for constructing various heterocyclic systems, particularly those containing nitrogen.

The isocyanate functional group (-NCO) is highly susceptible to nucleophilic attack, making this compound an excellent reactant for creating nitrogen-containing heterocycles. rsc.org It readily reacts with compounds containing nucleophilic groups, such as primary and secondary amines, to form substituted ureas. These urea (B33335) intermediates can then undergo intramolecular cyclization reactions to yield stable heterocyclic rings.

For instance, the reaction of this compound with ortho-substituted anilines can lead to the formation of quinazolinedione derivatives. The process involves an initial nucleophilic addition of the aniline's amino group to the isocyanate, followed by a cyclization step. The specific reaction conditions and the nature of the substituents on the aniline (B41778) determine the final structure and yield of the heterocyclic product.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Isocyanate Precursors

| Isocyanate Precursor Type | Reactant | Resulting Heterocyclic Scaffold | Significance |

|---|---|---|---|

| Amino-substituted N-isocyanates | Various nucleophiles | Amino-hydantoins | Found in agrochemicals and pharmaceuticals. rsc.org |

| Imino-substituted N-isocyanates | Various nucleophiles | Acyl-pyrazoles | Valuable 5-membered heterocycles. rsc.org |

| Amido-substituted N-isocyanates | Various nucleophiles | Acyl-phthalazinones | Valuable 6-membered heterocycles. rsc.org |

| General Isocyanates | Ortho-aminoanilines | Quinazolinediones | Core structures in medicinal chemistry. |

Beyond the direct synthesis of heterocycles, this compound is instrumental in creating advanced intermediates that are subsequently used in multi-step syntheses of more complex molecules. The reactivity of the isocyanate group allows for the introduction of the 2,6-dichlorobenzoyl moiety into a molecule, which can then be further functionalized.

This strategy is particularly useful in the synthesis of bioactive compounds where the 2,6-dichlorophenyl group can play a role in the molecule's biological activity. The presence of the chlorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The isocyanate provides a reactive handle to attach this important structural motif. For example, it can be used to synthesize intermediates for pesticides and herbicides where the dichlorinated aromatic ring is a key pharmacophore.

Contributions to Polymer Science and Material Synthesis

In polymer chemistry, isocyanates are fundamental building blocks, most notably for the production of polyurethanes. utm.myresearchgate.net The unique structure of this compound allows for its use in creating specialized polymers with tailored properties.

This compound can be incorporated into polyurethane chains as a monofunctional reagent. In the synthesis of polyurethanes, diisocyanates react with polyols in a step-growth polymerization. utm.my While this compound is not a diisocyanate and therefore cannot form a polymer on its own, it can be used as a chain-terminating or modifying agent.

By reacting it with the hydroxyl groups of the polyol or the terminal ends of the growing polymer chains, the 2,6-dichlorobenzoyl group is introduced. This incorporation can significantly alter the properties of the final polyurethane material, such as its thermal stability, flame retardancy (due to the chlorine content), and chemical resistance. The bulky dichlorobenzoyl group can also affect the polymer's morphology and mechanical properties. mdpi.com

A key strategy in modern polymer synthesis is the design of prepolymers, which are then cured or further reacted to form the final material. This compound is a valuable tool for the functionalization of these prepolymers. researchgate.net For example, hydroxyl-terminated prepolymers (like polyether or polyester (B1180765) polyols) can be reacted with a controlled amount of this compound.

This reaction caps (B75204) some of the hydroxyl groups with the 2,6-dichlorobenzoyl moiety. This functionalization can be used to:

Control cross-linking density: By blocking some reactive sites, the extent of subsequent cross-linking reactions can be precisely controlled, which in turn dictates the material's hardness, elasticity, and solvent resistance.

Enhance surface properties: The introduction of the chlorinated aromatic group can modify the surface energy of the polymer, affecting its wettability, adhesion, and biocompatibility.

Introduce specific functionalities: The benzoyl group itself can be a site for further chemical modifications, allowing for the attachment of other functional groups to the polymer backbone.

Derivatization for Analytical and Structural Characterization

In analytical chemistry, derivatization is often employed to improve the detection and quantification of analytes. Isocyanates are highly reactive and are often derivatized to form stable, easily detectable products for analysis by techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

This compound can be derivatized by reacting it with various nucleophilic reagents. For analytical purposes, a derivatizing agent is chosen that introduces a chromophore or fluorophore into the molecule, enhancing its detectability. For example, reacting it with an amine-containing fluorescent tag would yield a highly fluorescent urea derivative that can be detected at very low concentrations.

Similarly, for structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, derivatization can be used to create stable, crystalline solids from the otherwise reactive isocyanate. This allows for unambiguous determination of the molecular structure. The reaction with a simple alcohol, for instance, would produce a stable urethane (B1682113) derivative. While benzoyl chloride is more commonly discussed for derivatizing amines and phenols for LC-MS analysis, the principle of using a reactive species to tag an analyte is similar. chromatographyonline.com

Table 2: Common Derivatization Reactions for Isocyanates for Analytical Purposes

| Derivatizing Agent Class | Example Reagent | Product Formed | Analytical Advantage |

|---|---|---|---|

| Amines | 1-(9-Anthracenylmethyl)piperazine (MAP) sigmaaldrich.com | Substituted Urea | Introduces a highly fluorescent tag for sensitive detection. sigmaaldrich.com |

| Alcohols | Methanol | Urethane (Carbamate) | Creates a stable derivative for isolation and structural analysis. |

| Thiols | 2-Mercaptoethanol | Thiourethane (Thiocarbamate) | Forms stable adducts for chromatographic separation. |

Compound Index

Development of Derivatization Agents for Isocyanate Detection

The detection and quantification of isocyanates, particularly in occupational and environmental settings, are of significant importance due to their high reactivity and potential health impacts. A common analytical strategy involves the derivatization of the isocyanate group into a more stable and readily detectable compound, typically a urea or urethane derivative. This process is crucial for accurate analysis, often performed using high-performance liquid chromatography (HPLC).

The core principle of this derivatization relies on the reaction of the isocyanate functional group (-N=C=O) with a nucleophilic reagent, most commonly a primary or secondary amine, to form a stable urea linkage. The ideal derivatizing agent should react rapidly and quantitatively with the target isocyanate, be stable itself, and preferably contain a chromophore or fluorophore to enhance detection sensitivity.

In the context of this compound, its chemical structure suggests a potential for such applications. The isocyanate group is inherently reactive towards nucleophiles like amines. The reaction of this compound with an amine-containing compound would be expected to yield a stable urea derivative. A documented example of this reactivity is the synthesis of N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-urea, which proceeds through the reaction of this compound with 3,4-dichloroaniline. This confirms the fundamental chemical capability of this compound to form stable urea adducts.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the development or application of this compound as a derivatizing agent for the detection of other isocyanate species. While the foundational chemistry is plausible, there are no established analytical methods or research findings that utilize this specific compound for capturing and quantifying other isocyanates. The field has predominantly focused on other derivatizing agents, such as 1-(2-pyridyl)piperazine (B128488) (1-2PP), 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), and dibutylamine, which have been extensively validated and are used in standardized analytical protocols.

Table 1: Reactivity of this compound with Amines

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | 3,4-Dichloroaniline | N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-urea | Nucleophilic Addition (Urea Formation) |

Strategies for Stabilizing Reactive Isocyanate Species for Analysis

The high reactivity of isocyanates presents a significant challenge for their collection and analysis, as they can readily react with moisture in the air or undergo self-polymerization. Therefore, a critical step in the analytical workflow is the immediate stabilization of the isocyanate species upon collection. This is typically achieved through the same derivatization reaction discussed previously, where the isocyanate is converted into a stable derivative at the point of sampling.

Strategies for stabilization often involve drawing air samples through impingers containing a solution of the derivatizing agent or through filters coated with the reagent. This ensures that the reactive isocyanate is trapped and stabilized in a single step, preventing its loss before it can be analyzed in the laboratory.

In considering the role of this compound in such stabilization strategies, it is important to note that this compound is itself a reactive isocyanate. As such, it would not be employed to stabilize other isocyanate species. The goal of stabilization is to convert the target analyte (an isocyanate) into a non-isocyanate derivative. Introducing another reactive isocyanate would complicate the analysis and is chemically counterintuitive for this purpose.

The scientific literature on the stabilization of isocyanates focuses on methods to protect the isocyanate compounds themselves from degradation during storage or to stabilize sampled isocyanates for analysis using a non-isocyanate reagent. There is no evidence in published research to suggest that this compound is used as a stabilizing agent for other reactive isocyanate species. The common practice is to use nucleophilic reagents that react with and thus neutralize the isocyanate group for analytical purposes.

Spectroscopic Characterization and Computational Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, purity, and structural features of 2,6-dichlorobenzoyl isocyanate. Each technique offers unique insights into the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon framework and proton environments in a molecule. For this compound, ¹³C NMR provides direct evidence of the carbon skeleton.

A commercially available ¹³C NMR spectrum for 2,6-dichlorophenyl isocyanate (a synonym for this compound) provides the following key chemical shifts: chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (Isocyanate) | ~125-130 | Isocyanate Carbon |

| C=O (Benzoyl) | ~160-170 | Carbonyl Carbon |

| C-Cl | ~130-135 | Aromatic Carbon bonded to Chlorine |

| C-H (Aromatic) | ~128-132 | Aromatic CH |

| C-N (Aromatic) | ~135-140 | Aromatic Carbon bonded to Nitrogen |

Note: The assignments are approximate based on typical chemical shift ranges for the functional groups present.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is essential for identifying the characteristic functional groups within a molecule.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of any isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a relatively uncongested region of the spectrum, between 2250 and 2275 cm⁻¹. azom.com For polyurethane systems, the disappearance of this peak at approximately 2275 cm⁻¹ is a clear indicator of the isocyanate group's reaction progress. researchgate.net In addition to the isocyanate band, this compound would exhibit a strong absorption for the benzoyl carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would also be present. For comparison, the gas-phase IR spectrum of the related compound 2,6-dichlorobenzoyl chloride shows characteristic absorptions in the regions expected for aromatic and carbonyl vibrations. nist.govnist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric -N=C=O stretch, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. For benzyl (B1604629) isocyanate, a FT-Raman spectrum has been recorded and is available in spectral databases. nih.gov The combination of FT-IR and FT-Raman is particularly useful for monitoring polymerization reactions, allowing for the quantification of double bond conversion and changes in polar functional groups like carbonyls. kpi.ua

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2250 - 2275 | Very Strong, Sharp | Medium |

| -N=C=O | Symmetric Stretch | ~1400 - 1450 | Weak/Medium | Strong |

| C=O (Benzoyl) | Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| C-Cl | Stretch | 600 - 800 | Strong | Strong |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. Coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and selective analytical tool.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (MW: 204.02 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 204, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ peak). Common fragmentation pathways for benzoyl derivatives involve the loss of the side chain or cleavage adjacent to the carbonyl group. Expected fragments could include the 2,6-dichlorobenzoyl cation (m/z 173, loss of NCO) and the 2,6-dichlorophenyl cation (m/z 145, loss of CONCO).

Coupled Techniques (LC-MS/MS, GC-MS): For the analysis of aromatic isocyanates, especially in complex matrices, coupled techniques are preferred.

LC-MS/MS is widely used for the detection of isocyanates, often after derivatization to improve stability and chromatographic performance. nih.govsemanticscholar.orgresearchgate.netnottingham.ac.uk Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring, SRM), allowing for quantification at very low levels. nottingham.ac.uknih.gov

GC-MS is also a powerful tool for the analysis of isocyanate-related compounds, such as their hydrolysis products (amines) or other dichlorinated aromatics. nih.govresearchgate.net Derivatization is often necessary to improve the volatility of the analytes for GC analysis. nih.govresearchgate.net The technique provides excellent chromatographic resolution and is capable of detecting contaminants at ultra-low levels. thermofisher.comcsic.es

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,6-dichlorobenzoyl isocyanate from 2,6-dichlorobenzamide?

The synthesis involves reacting 2,6-dichlorobenzamide with oxalyl chloride in dry toluene under nitrogen atmosphere. Key steps include:

- Adding oxalyl chloride dropwise at room temperature, followed by refluxing at 55°C for 18 hours and further heating to 111°C for 2 hours.

- Distillation under reduced pressure (13 mm Hg) yields 92.5% pure product .

- Critical parameters: anhydrous conditions, stoichiometric excess of oxalyl chloride (1.2–1.5 equivalents), and controlled temperature to avoid side reactions.

Q. How can the purity of synthesized this compound be assessed?

Purity is typically verified via:

- Distillation metrics : Vapor temperature consistency (131–132°C at 13 mm Hg) indicates minimal impurities .

- Spectroscopic methods : IR spectroscopy (C=O stretch at ~1700 cm⁻¹, N=C=O asymmetric stretch at ~2250 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~150 ppm) .

- Chromatography : HPLC or GC-MS to detect residual solvents or unreacted starting materials.

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reaction yields when scaling up the synthesis of this compound?

Yield variations during scale-up often arise from:

- Incomplete mixing : Use high-shear stirrers to ensure uniform reagent distribution.

- Thermal gradients : Optimize heating rates and reactor geometry to maintain consistent reflux conditions .

- Byproduct formation : Monitor oxalyl chloride decomposition (e.g., HCl release) via in-line gas analysis. Adjust stoichiometry or solvent volume to suppress side reactions.

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in nucleophilic additions?

The ortho-chlorine atoms induce steric hindrance and electron-withdrawing effects:

- Steric effects : Reduced accessibility of the isocyanate group slows reactions with bulky nucleophiles (e.g., secondary amines).

- Electronic effects : Enhanced electrophilicity of the isocyanate group accelerates reactions with small nucleophiles (e.g., water or alcohols) compared to non-halogenated analogs .

- Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in complex reactions .

Q. What are the methodological considerations for using this compound in synthesizing urea derivatives for agrochemical applications?

Key steps include:

- Aniline coupling : React this compound with substituted anilines (e.g., 2-chloro-3,5-bis(trifluoromethyl)aniline) in anhydrous dichloromethane at 0–5°C to suppress hydrolysis .

- Purification : Crystallization from ethyl acetate/hexane mixtures removes unreacted isocyanate.

- Yield optimization : Use a 1:1 molar ratio and monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/ethyl acetate 3:1) .

Q. How can computational modeling predict the reactivity of this compound in complex biochemical systems?

Molecular dynamics (MD) and docking simulations are used to:

- Analyze binding affinity : Study interactions with enzymes (e.g., integrin α4β7) by modeling hydrogen bonds between the isocyanate group and catalytic residues .

- Predict stability : Simulate hydrolysis pathways in aqueous environments to design hydrolysis-resistant derivatives .

- Validate experimentally : Compare computational results with kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Discrepancies in decomposition temperatures (e.g., 134–150°C) may arise from:

- Impurities : Trace moisture or residual oxalyl chloride lowers observed stability.

- Analytical methods : TGA (thermogravimetric analysis) under nitrogen vs. air can yield differing results .

- Mitigation : Standardize purification protocols (e.g., double distillation) and report measurement conditions explicitly.

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood to prevent inhalation or skin contact.

- Waste management : Quench residual isocyanate with 10% aqueous ethanol before disposal to prevent exothermic reactions .

- Emergency response : In case of exposure, irrigate affected areas with water for 15 minutes and seek medical evaluation for potential sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.